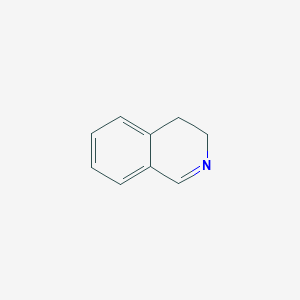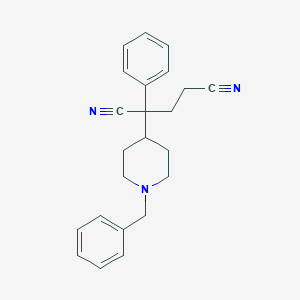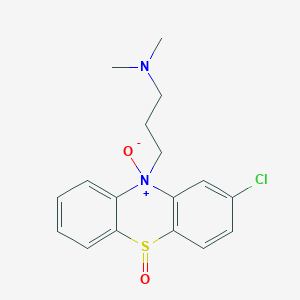
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities. This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide, also known as ChlorpromazineN-OxideSulfoxide, are the D2 dopamine receptors and H1 histamine receptors . These receptors play a crucial role in the central nervous system, influencing behavior, mood, and cognition.
Mode of Action
ChlorpromazineN-OxideSulfoxide acts as an antagonist at its primary targets. It inhibits the D2 dopamine receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward and pleasure centers in the brain . It also antagonizes the H1 histamine receptors, which can lead to sedative effects .
Biochemical Pathways
By inhibiting the D2 dopamine and H1 histamine receptors, ChlorpromazineN-OxideSulfoxide impacts several biochemical pathways. It inhibits the calmodulin-dependent stimulation of cyclic nucleotide phosphodiesterase and nitric oxide synthase . This action can lead to changes in the levels of cyclic nucleotides and nitric oxide, affecting various cellular processes.
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles, undergo hepatic metabolism, and are excreted in the urine .
Result of Action
The antagonistic action of ChlorpromazineN-OxideSulfoxide on D2 dopamine and H1 histamine receptors results in a variety of molecular and cellular effects. It can lead to sedative and antiemetic activity, and it has actions at all levels of the central nervous system, primarily at subcortical levels . It also demonstrates cytotoxic and antiproliferative activity against leukemic cells .
Action Environment
The action, efficacy, and stability of ChlorpromazineN-OxideSulfoxide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other drugs or substances, and individual patient characteristics such as age, sex, and health status . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine, which is chlorinated to introduce a chlorine atom at the 2-position, forming 2-chlorophenothiazine.
Alkylation: The 2-chlorophenothiazine is then alkylated with 3-(dimethylamino)propyl chloride under basic conditions to form 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine.
Oxidation: Finally, the compound undergoes oxidation to introduce the N,5-dioxide functionality. This step can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenothiazine using chlorine gas.
Continuous Alkylation: Continuous flow reactors are used for the alkylation step to ensure consistent product quality.
Controlled Oxidation: Industrial oxidizers are employed to achieve the desired N,5-dioxide functionality with high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent amine.
Substitution: Various substituted phenothiazines.
Scientific Research Applications
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic with a similar mechanism of action.
Uniqueness
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine N,5-dioxide is unique due to its N,5-dioxide functionality, which imparts distinct chemical and pharmacological properties compared to other phenothiazines. This modification can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
10404-90-7 |
|---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H19ClN2O2S/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)23(22)17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
OJDQKXZCHZEEAO-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[N+]1(C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
Synonyms |
N-Dioxide Chlorpromazine-5; 2-Chloro-10-[3-(dimethylamino)propyl]-phenothiazine N,5-Dioxide; 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine N,5-Dioxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



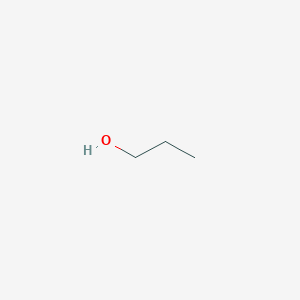
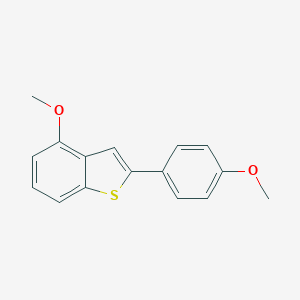
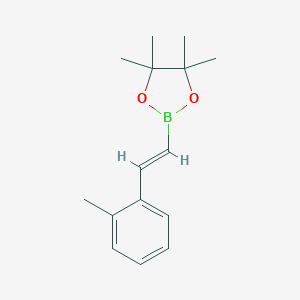

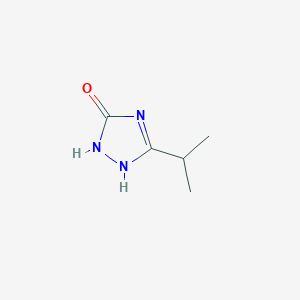
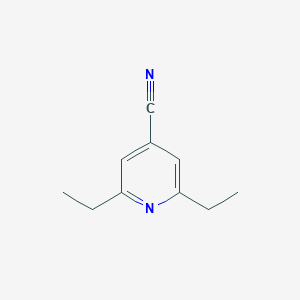
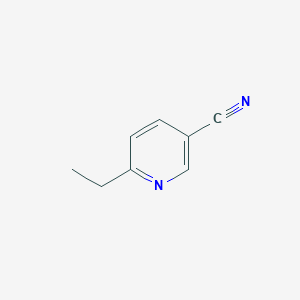
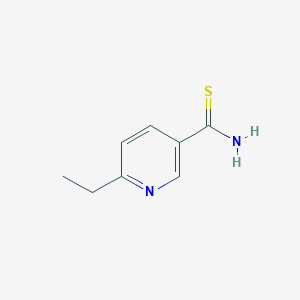
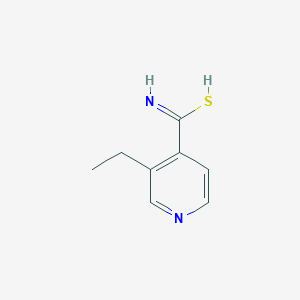
![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)

